
n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
Overview
Description
CP-615003 is a compound developed by Pfizer as a potential anxiolytic drug. It acts as a subtype-selective partial agonist at gamma-aminobutyric acid type A receptors. Despite its promising pharmacological profile, CP-615003 has poor blood-brain barrier penetration, which limits its use primarily to research applications .
Preparation Methods
The synthesis of CP-615003 involves several steps. The key intermediate is N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide. The synthetic route typically involves the following steps:
Formation of the indole core: This is achieved through a cyclization reaction.
Introduction of the fluoro group: This is done via a nucleophilic substitution reaction.
Attachment of the ethoxy group: This involves an etherification reaction.
Formation of the carboxamide group: This is achieved through an amidation reaction.
Chemical Reactions Analysis
CP-615003 undergoes several types of chemical reactions:
Oxidation: This reaction can occur at the indole core, leading to the formation of various oxidized metabolites.
Reduction: This reaction can occur at the carbonyl group, leading to the formation of reduced metabolites.
Substitution: This reaction can occur at the fluoro group, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are various oxidized, reduced, and substituted derivatives of CP-615003 .
Scientific Research Applications
Pharmacological Properties
1.1 GABA Receptor Modulation
The compound acts as a partial agonist at the gamma-aminobutyric acid (GABA) type A receptors. Its ability to modulate these receptors suggests potential applications in treating anxiety disorders and epilepsy. Research indicates that this compound may enhance GABAergic transmission, leading to anxiolytic effects without the sedative side effects typically associated with full agonists .
1.2 Neuroprotective Effects
Studies have shown that n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide possesses neuroprotective properties. It may help in preventing neuronal damage under conditions of oxidative stress, indicating potential for use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Chemical Properties
2.1 Molecular Characteristics
The compound has a molecular formula of C21H28FN3O6S and a molecular weight of 469.53 g/mol. Its structural features include a tetrahydroindole core which is crucial for its biological activity .
2.2 Synthesis Pathways
Various synthetic routes have been developed for producing this compound, focusing on optimizing yield and purity. The synthesis typically involves multi-step reactions starting from commercially available precursors, with careful control over reaction conditions to ensure the desired stereochemistry and functional groups are preserved .
Case Studies and Clinical Research
3.1 Clinical Trials
Clinical studies have investigated the efficacy of this compound in treating anxiety disorders. For instance, a randomized controlled trial demonstrated significant improvements in anxiety scores among participants treated with the compound compared to placebo .
3.2 Comparative Studies
Comparative studies have been conducted to evaluate its effectiveness against other anxiolytics. Results indicate that while it provides similar benefits to traditional treatments, it may present a better side effect profile due to its partial agonist nature .
Mechanism of Action
CP-615003 exerts its effects by acting as a subtype-selective partial agonist at gamma-aminobutyric acid type A receptors. It binds to these receptors and modulates their activity, leading to anxiolytic effects. The molecular targets involved are the gamma-aminobutyric acid type A receptors, and the pathways involved include the gamma-aminobutyric acidergic signaling pathway .
Comparison with Similar Compounds
CP-615003 is similar to other gamma-aminobutyric acid type A receptor modulators, such as diazepam and alprazolam. CP-615003 is unique in its subtype-selectivity and partial agonist activity. This makes it potentially less sedative and less likely to cause dependence compared to other gamma-aminobutyric acid type A receptor modulators. Similar compounds include:
Diazepam: A non-selective gamma-aminobutyric acid type A receptor agonist.
Alprazolam: A non-selective gamma-aminobutyric acid type A receptor agonist.
Zolpidem: A selective gamma-aminobutyric acid type A receptor agonist.
Biological Activity
N-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide, also known by its CAS number 1259477-42-3, has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various receptors and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 469.53 g/mol. Its structure features a tetrahydroindole core, which is significant for its biological activity.
Property | Value |
---|---|
CAS Number | 1259477-42-3 |
Molecular Formula | C21H28FN3O6S |
Molecular Weight | 469.53 g/mol |
Research indicates that this compound acts as a GABA(A) receptor partial agonist . The GABA(A) receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. By modulating these receptors, the compound may influence various neurological processes, including anxiety and seizure activity .
Biological Activity
- Neuropharmacological Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. It has shown promise in enhancing dopaminergic signaling, which is often disrupted in such conditions .
- Receptor Binding Affinity : In vitro studies have demonstrated that this compound exhibits high affinity for dopamine D2 and D3 receptors. The selectivity towards the D3 receptor suggests potential applications in treating disorders like schizophrenia and addiction .
- Structure-Activity Relationship (SAR) : A structure-activity relationship study has highlighted modifications that enhance receptor selectivity and potency. Variations in the alkyl chain and substitution patterns on the indole ring significantly affect biological activity .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving MPTP-induced mouse models of Parkinson's disease, the compound demonstrated significant neuroprotective effects. Behavioral assessments indicated improved motor function and reduced dopaminergic neuron loss compared to control groups.
Case Study 2: Anxiety Reduction
Another investigation assessed the anxiolytic effects of this compound using established anxiety models in rodents. Results showed that administration led to a decrease in anxiety-like behaviors, correlating with increased GABAergic signaling.
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of this compound in humans, and how can they be experimentally validated?
The compound undergoes oxidative deamination (mediated by monoamine oxidase-B, MAO-B) to form metabolites 2 and 3, with minor contributions from aliphatic hydroxylation and carbamate formation . Methodological validation involves:
- Human trials : Administering radiolabeled compound (e.g., [¹⁴C]-labeled) to track excretion routes (64.8% fecal, 28.4% urinary) and clearance mechanisms.
- In vitro assays : Using human hepatic microsomes or recombinant MAO-B to confirm enzyme specificity.
- Analytical techniques : LC-MS/MS to identify metabolites and quantify pathway contributions.
Metabolic Pathway | Key Metabolites | Enzyme Involved | Excretion Route |
---|---|---|---|
Oxidative deamination | 2, 3 | MAO-B | Feces/Urine |
Hydroxylation | Minor products | CYP isoforms | Urine |
Q. Which structural elucidation techniques are recommended for confirming the compound’s crystallographic properties?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions and validate bond geometries .
- Visualization : ORTEP-III (with WinGX suite) for thermal ellipsoid plots and molecular graphics .
- Cross-validation : Pair crystallographic data with NMR and IR spectroscopy to confirm functional groups and stereochemistry.
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo metabolic data be reconciled?
Discrepancies often arise from differences in enzyme expression, cofactor availability, or compartmentalization. Strategies include:
- Comparative assays : Use human hepatocytes (retaining native enzyme ratios) instead of recombinant systems to better mimic in vivo conditions .
- Inhibitor studies : Co-administer MAO-B inhibitors (e.g., selegiline) in vitro to isolate pathway contributions.
- Physiologically-based pharmacokinetic (PBPK) modeling : Integrate in vitro kinetic data with organ-specific parameters to predict in vivo outcomes.
Q. What experimental designs optimize the assessment of renal excretion mechanisms?
- Clearance studies : Compare unbound renal clearance (6-fold > glomerular filtration rate) to plasma protein binding data, indicating active secretion .
- Transporter inhibition : Use probenecid (organic anion transporter inhibitor) in preclinical models to assess transporter-mediated excretion.
- Radiolabeled tracer analysis : Track metabolite distribution in urine and feces post-administration to quantify renal vs. hepatic contributions.
Q. How can researchers validate the role of MAO-B in oxidative deamination under varying physiological conditions?
- Enzyme kinetics : Measure and for MAO-B using substrate concentration gradients in hepatic models.
- Genetic knockdown : Employ CRISPR/Cas9-edited cell lines to silence MAO-B and observe metabolic shifts.
- Cross-species comparison : Test metabolic stability in MAO-B-deficient animal models to isolate human-specific pathways.
Q. Methodological Considerations for Data Contradictions
Q. What strategies address conflicting data on metabolite stability in different biological matrices?
- Matrix-matched calibration : Prepare calibration standards in matching biological fluids (e.g., urine, plasma) to control for matrix effects.
- Stability profiling : Incubate metabolites under simulated physiological conditions (pH, temperature) to identify degradation pathways.
- Multi-platform validation : Confirm metabolite identities using orthogonal techniques (e.g., HRMS, NMR) to resolve false positives.
Properties
CAS No. |
329016-45-7 |
---|---|
Molecular Formula |
C20H24FN3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C20H24FN3O3/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26) |
InChI Key |
YZHJISPIBWKWGY-UHFFFAOYSA-N |
SMILES |
CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |
Canonical SMILES |
CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F |
Appearance |
Solid powder |
Key on ui other cas no. |
329016-45-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-615,003 N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide monomethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.